molecular formula C9H12Cl2N2O B2854397 1-(3-Chloropyridin-2-yl)pyrrolidin-3-ol hydrochloride CAS No. 2034417-15-5

1-(3-Chloropyridin-2-yl)pyrrolidin-3-ol hydrochloride

Cat. No.: B2854397
CAS No.: 2034417-15-5
M. Wt: 235.11
InChI Key: MKQDZHFCGPGLOU-UHFFFAOYSA-N
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Description

1-(3-Chloropyridin-2-yl)pyrrolidin-3-ol hydrochloride is a chemical compound that belongs to the class of pyrrolidine derivatives This compound is characterized by the presence of a pyrrolidine ring attached to a chloropyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chloropyridin-2-yl)pyrrolidin-3-ol hydrochloride typically involves the reaction of 3-chloropyridine with pyrrolidine under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling . This reaction is known for its mild conditions and high efficiency in forming carbon-carbon bonds.

Industrial Production Methods: For industrial-scale production, the synthesis may involve the use of more robust and scalable methods. One such method includes the reaction of 3-chloro-2-hydrazinopyridine with dimethyl butynedioate or diethyl butynedioate under alkaline conditions, followed by further reactions to yield the desired product . This method is advantageous due to its simplicity, cost-effectiveness, and suitability for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chloropyridin-2-yl)pyrrolidin-3-ol hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The chloropyridine moiety can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrolidin-3-one derivatives, while substitution reactions can produce a variety of substituted pyrrolidine compounds.

Scientific Research Applications

1-(3-Chloropyridin-2-yl)pyrrolidin-3-ol hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Chloropyridin-2-yl)pyrrolidin-3-ol hydrochloride involves its interaction with specific molecular targets. The compound is known to interact with enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways . The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Uniqueness: 1-(3-Chloropyridin-2-yl)pyrrolidin-3-ol hydrochloride is unique due to its specific combination of a chloropyridine moiety and a pyrrolidine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(3-chloropyridin-2-yl)pyrrolidin-3-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2O.ClH/c10-8-2-1-4-11-9(8)12-5-3-7(13)6-12;/h1-2,4,7,13H,3,5-6H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKQDZHFCGPGLOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)C2=C(C=CC=N2)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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